N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide
Description
N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide (referred to hereafter as the target compound) is a sulfonamide derivative characterized by a pyridazine ring substituted with a methoxy group at the 6-position and a phenyl group at the 3-position. Key physicochemical properties include:
- Molecular Formula: C₁₉H₁₉N₃O₃S
- Molecular Weight: 369.44 g/mol
- Availability: 11 mg (as reported in screening databases) .
Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-10-14(2)12-17(11-13)26(23,24)22-16-6-4-15(5-7-16)18-8-9-19(25-3)21-20-18/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIFVOABJHCSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methoxypyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with methanol in the presence of a base such as sodium methoxide.
Coupling with Phenyl Group: The methoxypyridazinyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Introduction of the Sulfonamide Group: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound has structural analogs that differ in substituent positions, core heterocycles, or appended functional groups. Below is a comparative analysis based on available
Positional Isomer: N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide
- ID : G619-0130
- Molecular Formula : C₁₉H₁₉N₃O₃S (identical to the target compound)
- Key Difference : The pyridazine-linked phenyl group is attached at the meta position (3-position) instead of the para position (4-position) .
Sulfonamide-Triazine Hybrid: 4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 9)
- Molecular Formula : C₂₄H₂₂ClN₇O₂S
- Molecular Weight : 532.00 g/mol
- Core Structure: Replaces the pyridazine ring with a triazine core, introducing a chlorine atom and a 3,4-dimethylphenylamino group .
- Synthesis : Yielded 86.3% via DMF-mediated coupling, with a melting point of 112–113°C .
- Biological Relevance : Triazine derivatives are often explored for kinase inhibition or antimicrobial activity, suggesting divergent therapeutic targets compared to pyridazine-based sulfonamides.
Structurally Distinct Analogs: Thieno-Pyrimidine Derivatives
A patent describes a crystalline form of a compound containing the 6-methoxypyridazin-3-yl moiety but fused to a thieno-pyrimidine core.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
Positional Isomerism : The para-substituted target compound (G619-0436) and its meta-substituted isomer (G619-0130) share identical molecular formulas but differ in bioavailability (11 mg vs. 16 mg). This could reflect synthetic challenges or stability issues .
Biological Data Gaps: No direct comparative studies on the target compound and its analogs are available. Further research is needed to evaluate binding affinities (e.g., kinase assays) and pharmacokinetic profiles.
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Sulfonamide Group : Imparts antibacterial properties.
- Pyridazine Ring : May enhance interaction with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways within cells. Sulfonamides typically function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
Potential Mechanisms Include:
- Inhibition of Dihydropteroate Synthase : A key enzyme in folate biosynthesis.
- Antioxidant Activity : Potentially reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : Influencing pathways involved in cell proliferation and apoptosis.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties against various strains of bacteria. The compound's structural modifications may enhance its effectiveness compared to traditional sulfonamides.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Antitumor Activity
Recent studies have explored the antitumor potential of sulfonamide derivatives, including this compound. The following findings were reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
These values indicate that the compound effectively inhibits cell proliferation in cancerous cell lines, suggesting a potential role as an anticancer agent.
Case Studies
- Colorectal Cancer Research : A study highlighted the use of related sulfonamide compounds as c-Myc inhibitors in colorectal cancer models. These compounds demonstrated significant cytotoxicity and induced apoptosis in cancer cells, indicating that structural analogs may share similar mechanisms .
- Hybrid Sulfonamides : Recent advances in hybrid sulfonamides have shown enhanced biological activities through the combination of sulfonamide with other pharmacophores. This approach has led to compounds with improved efficacy against resistant bacterial strains and various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
